1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride
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Overview
Description
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride involves several steps. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another efficient method is the one-pot preparation of cyclic amines via chlorination of amino alcohols using SOCl2, which avoids the classical N-protection/O-activation/cyclization/deprotection sequence . Industrial production methods often involve continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (Cl2, Br2) and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter levels and signaling pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Diphenylmethoxy-1-methylpiperidine hydrochloride: Used as an antihistamine.
Pyrrolidine derivatives: Known for their anticonvulsant and other biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
93145-34-7 |
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Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
1-[1-(2-methoxy-5-methylphenyl)propan-2-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-13-7-8-16(18-3)15(11-13)12-14(2)17-9-5-4-6-10-17;/h7-8,11,14H,4-6,9-10,12H2,1-3H3;1H |
InChI Key |
AMZKBOPRXJVMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C)N2CCCCC2.Cl |
Origin of Product |
United States |
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